molecular formula C20H18F3N3O2S B460754 3-amino-N-(4-methoxybenzyl)-4-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide CAS No. 664999-46-6

3-amino-N-(4-methoxybenzyl)-4-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide

Cat. No.: B460754
CAS No.: 664999-46-6
M. Wt: 421.4g/mol
InChI Key: LPELJPPHTHQZOF-UHFFFAOYSA-N
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Description

The compound 3-amino-N-(4-methoxybenzyl)-4-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide is a structurally complex molecule featuring a fused bicyclic core (cyclopenta[b]thienopyridine) substituted with a trifluoromethyl group at position 4, an amino group at position 3, and a 4-methoxybenzyl carboxamide moiety at position 2. Its design likely targets enhanced pharmacokinetic properties, such as metabolic stability and membrane permeability, owing to the trifluoromethyl group’s lipophilicity and the 4-methoxybenzyl group’s electron-donating effects.

Properties

IUPAC Name

6-amino-N-[(4-methoxyphenyl)methyl]-8-(trifluoromethyl)-4-thia-2-azatricyclo[7.3.0.03,7]dodeca-1(9),2,5,7-tetraene-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18F3N3O2S/c1-28-11-7-5-10(6-8-11)9-25-18(27)17-16(24)14-15(20(21,22)23)12-3-2-4-13(12)26-19(14)29-17/h5-8H,2-4,9,24H2,1H3,(H,25,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPELJPPHTHQZOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)C2=C(C3=C(C4=C(CCC4)N=C3S2)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18F3N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-amino-N-(4-methoxybenzyl)-4-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide is a novel synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and anti-inflammatory treatments. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cancer cell lines, and its structure-activity relationship (SAR).

Chemical Structure and Properties

The compound features a complex structure characterized by a cyclopenta[b]thieno[3,2-e]pyridine core with several substituents that are critical for its biological activity. The trifluoromethyl group is known to enhance lipophilicity and metabolic stability, while the methoxybenzyl group may contribute to receptor binding affinity.

Research indicates that compounds with similar thieno-pyridine structures often act as inhibitors of various kinases involved in cancer progression. The proposed mechanism for this compound involves:

  • Inhibition of EGFR Kinase : Similar compounds have shown significant inhibitory effects on epidermal growth factor receptor (EGFR) kinases, which play a crucial role in tumor growth and metastasis .
  • Antiproliferative Activity : The compound's structural components suggest potential antiproliferative effects against various cancer cell lines through apoptosis induction and cell cycle arrest.

Anticancer Activity

A series of studies have evaluated the anticancer properties of thieno[3,2-e]pyridine derivatives. Although specific data on this compound is limited, related compounds have demonstrated promising results:

CompoundCancer Cell LineIC50 Value (µM)Mechanism
B1NCI-H197513EGFR Inhibition
A1-A15A54920Apoptosis Induction
B1-B16NCI-H46015Cell Cycle Arrest

Anti-inflammatory Activity

The anti-inflammatory properties of thieno derivatives are also noted. Compounds structurally related to our target have shown efficacy in reducing inflammation markers such as iNOS and COX-2 in cellular models .

Case Studies

  • EGFR Inhibition : A study synthesized several thieno[3,2-e]pyridine derivatives and tested their activity against EGFR L858R/T790M mutations, revealing that modifications in side chains significantly enhanced inhibitory potency .
  • Cytotoxicity Assessment : Another study assessed the cytotoxicity of various thieno derivatives against breast cancer cell lines (MDA-MB-231). The results indicated that compounds with electron-withdrawing groups exhibited higher cytotoxicity compared to those with electron-donating groups .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that:

  • Trifluoromethyl Group : Enhances metabolic stability and increases binding affinity.
  • Methoxy Substitution : Improves solubility and bioavailability.
  • Amine Functional Group : Plays a role in receptor interaction and activity modulation.

Scientific Research Applications

Chemical Properties and Structure

This compound features a complex structure characterized by multiple functional groups, including an amino group, a trifluoromethyl group, and a thieno-pyridine moiety. The presence of these groups contributes to its biological activity and potential therapeutic applications.

Structural Formula

The linear formula for the compound is C18H18F3N3O2SC_{18}H_{18}F_3N_3O_2S. Its molecular structure can be represented as follows:Structure 3 amino N 4 methoxybenzyl 4 trifluoromethyl 6 7 dihydro 5H cyclopenta b thieno 3 2 e pyridine 2 carboxamide\text{Structure }\quad \text{3 amino N 4 methoxybenzyl 4 trifluoromethyl 6 7 dihydro 5H cyclopenta b thieno 3 2 e pyridine 2 carboxamide}

Antiviral Activity

Recent studies have indicated that compounds similar to 3-amino-N-(4-methoxybenzyl)-4-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide exhibit promising antiviral properties. For example, N-heterocycles have been identified as effective agents against various viral infections due to their ability to inhibit viral replication mechanisms. The structural attributes of this compound may enhance its efficacy against specific viral targets .

Anticancer Potential

The compound's unique structure suggests potential as an anticancer agent. Heterocyclic compounds are known for their ability to interact with DNA and inhibit tumor growth. Research into similar thieno-pyridine derivatives has shown that they can induce apoptosis in cancer cells and inhibit cell proliferation .

Enzyme Inhibition

Studies have highlighted the role of certain thieno-pyridine derivatives in inhibiting enzymes such as Dipeptidyl Peptidase IV (DPP-IV), which is crucial in glucose metabolism. Compounds with similar structures have been shown to lower blood glucose levels in diabetic models . This suggests that This compound could also exhibit beneficial effects in metabolic disorders.

Synthetic Routes

The synthesis of this compound can be achieved through various methods involving cyclization reactions and substitutions at specific positions on the aromatic rings. The methodologies include:

  • Nucleophilic Substitution Reactions : Utilizing various nucleophiles to introduce functional groups at strategic locations on the thieno-pyridine framework.
  • Cyclization Techniques : Employing cyclization reactions that facilitate the formation of the thieno-pyridine core from simpler precursors .

Derivative Analysis

A comparative analysis of derivatives of this compound reveals variations in biological activity based on structural modifications. For instance, substituting different groups at the 4-position can significantly alter the pharmacological profile .

Derivative Modification Biological Activity Reference
Compound AMethyl groupEnhanced antiviral activity
Compound BHydroxyl groupIncreased anticancer potential
Compound CFluoro groupImproved enzyme inhibition

Case Study 1: Antiviral Efficacy

In a study published in 2024, a series of thieno-pyridine derivatives were tested against Dengue Virus (DENV). The results indicated that compounds structurally related to This compound exhibited significant antiviral activity with EC50 values indicating effective inhibition at low concentrations .

Case Study 2: Anticancer Activity

Another study focused on the anticancer properties of thieno-pyridine derivatives demonstrated that specific modifications led to enhanced cytotoxicity against breast cancer cell lines. The study concluded that compounds with trifluoromethyl substitutions showed promising results in inducing apoptosis .

Comparison with Similar Compounds

Core Structure and Substituent Variations

The target compound shares a 6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine core with analogs such as KuSaSch100 and KuSaSch101 (Figure 1). Key differences lie in the substituents:

  • Position 4 : The target compound has a trifluoromethyl (-CF₃) group, whereas analogs like KuSaSch100/101 feature phenyl (-C₆H₅) .
  • Position 2 : The target compound’s carboxamide is substituted with a 4-methoxybenzyl group, while analogs use 4-chlorophenyl or 4-fluorophenyl groups .

Table 1: Structural Comparison of Key Compounds

Compound Name R<sup>1</sup> (Position 4) R<sup>2</sup> (Position 2) Molecular Formula Molecular Weight (g/mol)
Target Compound -CF₃ 4-methoxybenzyl C₂₂H₁₉F₃N₄O₂S* 484.47*
KuSaSch100 -C₆H₅ 4-chlorophenyl C₂₄H₁₉ClN₄OS 454.95
KuSaSch101 -C₆H₅ 4-fluorophenyl C₂₄H₁₉FN₄OS 438.50

Physicochemical Properties

Table 2: Physicochemical Properties

Compound Melting Point (°C) logP* Aqueous Solubility (µg/mL)*
Target Compound Not reported ~3.5 <10 (predicted)
KuSaSch100 <250 ~2.8 15–20
KuSaSch101 <250 ~3.0 10–15

*Predicted using computational tools (e.g., ChemAxon).

Antiplasmodial Activity

KuSaSch100/101 exhibit IC₅₀ values of 0.8–1.2 µM against Plasmodium falciparum, attributed to their electron-withdrawing substituents (Cl/F), which enhance target binding. The target compound’s 4-methoxybenzyl group (electron-donating) may reduce potency unless compensated by the -CF₃ group’s hydrophobic interactions .

Structure-Activity Relationships (SAR)

  • Electron-Withdrawing Groups : Chloro/fluoro substituents on the benzyl moiety (KuSaSch100/101) improve activity by stabilizing ligand-receptor interactions.
  • Trifluoromethyl vs. Phenyl : The -CF₃ group’s larger size and hydrophobicity may alter binding kinetics or target selectivity.

Preparation Methods

Bicyclic Carbonitrile Synthesis

Cyclopentanone derivatives undergo formylation and cyclocondensation with cyanothioacetamide under basic conditions to yield 2-thioxo-2,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-3-carbonitrile. For example:

  • Reagents : Sodium methoxide, methyl formate, cyanothioacetamide, piperidinium acetate.

  • Conditions : Reflux in aqueous acetic acid (4–12 hours, 30–59% yield).

This intermediate serves as the foundation for subsequent functionalization.

Thieno[3,2-e]Pyridine Cyclization

Coupling the carbonitrile with halogenated acetamides (e.g., 2-bromo-N-phenylacetamide) in the presence of Na₂CO₃ induces cyclization, forming the tricyclic thieno[3,2-e]pyridine core.

  • Example : Reaction of 2-thioxo-2,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-3-carbonitrile with 2-bromo-N-(4-methoxybenzyl)acetamide yields the cyclized product.

Introduction of the Trifluoromethyl Group

Incorporating the trifluoromethyl (-CF₃) group at position 4 requires electrophilic substitution or pre-functionalized building blocks :

Direct Trifluoromethylation

  • Reagents : Trifluoromethylating agents (e.g., Togni’s reagent, CF₃SO₂Na).

  • Conditions : Copper(I)-catalyzed reactions in polar aprotic solvents (DMF, DMSO) at 80–100°C.

  • Challenges : Poor regioselectivity and side reactions necessitate careful optimization.

Pre-Functionalized Intermediates

An alternative approach employs trifluoromethyl-containing ketones during the initial cyclocondensation. For instance, 4-trifluoromethylcyclopentanone may be used to directly introduce the -CF₃ group at the outset.

Carboxamide Formation: 4-Methoxybenzylamine Coupling

The N-(4-methoxybenzyl)carboxamide moiety is introduced via amide bond formation :

Carboxylic Acid Activation

The thieno[3,2-e]pyridine-2-carboxylic acid intermediate is activated using:

  • Activating agents : Thionyl chloride (SOCl₂), oxalyl chloride, or carbodiimides (EDC, DCC).

  • Intermediate : Acid chloride or mixed anhydride.

Nucleophilic Substitution

Reaction with 4-methoxybenzylamine proceeds under mild conditions:

  • Solvents : Dichloromethane, THF, or EtOAc.

  • Bases : Triethylamine (Et₃N) or DMAP to scavenge HCl.

  • Yield : 70–95% after purification by recrystallization or column chromatography.

Final Functionalization: Amino Group Introduction

The 3-amino group is introduced via nitro reduction or direct amination :

Nitro Reduction

  • Reagents : Hydrogen gas (H₂) with Pd/C or Raney Ni.

  • Conditions : 1–3 atm H₂ pressure in ethanol or methanol (80–90% yield).

Catalytic Amination

  • Reagents : Ammonium formate, hydroxylamine-O-sulfonic acid.

  • Conditions : Microwave-assisted heating (100–120°C, 1–2 hours).

Optimization and Challenges

Regioselectivity in Cyclization

Positioning the -CF₃ group at C4 and the amino group at C3 requires strict control of reaction kinetics. Steric effects from the cyclopenta ring often favor C4 functionalization.

Purification Challenges

  • By-products : Unreacted intermediates and regioisomers necessitate silica gel chromatography or preparative HPLC.

  • Stability : The amino group may oxidize; thus, reactions are conducted under inert atmospheres.

Comparative Analysis of Synthetic Routes

MethodKey StepsYield (%)Purity (%)Advantages
CyclocondensationCarbonitrile + bromoacetamide55–6795–98Scalable, fewer steps
TrifluoromethylationPost-synthetic -CF₃ introduction40–5090–92Flexibility in late-stage modification
Pre-functionalizedTrifluoromethyl ketone cyclization60–7597–99Higher regioselectivity

Industrial-Scale Considerations

For large-scale production, flow chemistry and continuous processing are preferred to enhance reproducibility. Key parameters include:

  • Temperature control : Jacketed reactors to manage exothermic cyclization.

  • Catalyst recycling : Pd/C recovery via filtration .

Q & A

Basic: What are the key synthetic challenges in preparing this compound, and how are they addressed?

Answer:
The synthesis involves challenges such as:

  • Regioselective cyclization to form the fused thienopyridine core, requiring precise temperature control (e.g., reflux in toluene at 110°C) .
  • Introduction of the trifluoromethyl group , often achieved via halogen exchange (Halex reaction) using CuI/KF or Pd-catalyzed cross-coupling .
  • Purification of intermediates due to polar by-products; column chromatography with gradients of ethyl acetate/hexane is typically employed .

Advanced: How can Design of Experiments (DoE) optimize reaction conditions for this compound’s synthesis?

Answer:

  • Parameter screening : Use fractional factorial designs to test variables like temperature, solvent polarity, and catalyst loading. For example, highlights flow-chemistry optimization of similar heterocycles using DoE to maximize yield .
  • Response surface methodology (RSM) : Model interactions between critical factors (e.g., reaction time vs. equivalents of amine nucleophile) to identify optimal conditions .
  • Statistical validation : Confirm reproducibility with triplicate runs and ANOVA analysis .

Basic: What spectroscopic and crystallographic methods confirm the compound’s structure?

Answer:

  • X-ray crystallography : Resolves the fused bicyclic system and confirms stereochemistry, as demonstrated for analogous thienopyridine carboxamides .
  • Multinuclear NMR :
    • ¹H/¹³C NMR : Assign aromatic protons (δ 6.8–7.5 ppm) and carboxamide carbonyl (δ ~165 ppm) .
    • 19F NMR : Trifluoromethyl group appears as a singlet near δ -60 ppm .
  • IR spectroscopy : Carboxamide C=O stretch at ~1680 cm⁻¹ .

Advanced: How can researchers resolve contradictions in spectral data during characterization?

Answer:

  • Variable-temperature NMR : Resolve dynamic effects (e.g., rotational barriers in the carboxamide group) that obscure splitting patterns .
  • Computational modeling : Compare experimental ¹³C NMR shifts with DFT-calculated values (e.g., using Gaussian09) to validate assignments .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular formula when isotopic patterns overlap (e.g., distinguishing Cl vs. CF₃ fragments) .

Basic: What are the compound’s potential research applications?

Answer:

  • Medicinal chemistry : The trifluoromethyl group enhances metabolic stability and lipophilicity, making it suitable for kinase or GPCR-targeted drug discovery .
  • Agrochemicals : Structural analogs show herbicidal activity by inhibiting acetolactate synthase (ALS) .
  • Material science : The rigid fused-ring system may serve as a ligand for luminescent metal complexes .

Advanced: What strategies improve solubility for in vitro biological assays?

Answer:

  • Salt formation : Convert the carboxamide to a sodium salt via treatment with NaOH in methanol/water .
  • Co-solvent systems : Use DMSO/PBS mixtures (≤5% DMSO) to maintain solubility without denaturing proteins .
  • Structural modification : Introduce PEGylated side chains or replace the 4-methoxybenzyl group with a pyridyl moiety .

Basic: How is the compound’s stability assessed under varying conditions?

Answer:

  • Thermogravimetric analysis (TGA) : Determine decomposition temperature (Td > 200°C suggests thermal stability) .
  • Forced degradation studies : Expose to acidic (HCl), basic (NaOH), and oxidative (H₂O₂) conditions; monitor via HPLC for degradation products .
  • Light sensitivity : Store in amber vials under argon if UV-Vis shows absorbance < 400 nm .

Advanced: What computational tools predict the compound’s reactivity and binding modes?

Answer:

  • Molecular docking (AutoDock Vina) : Simulate binding to target proteins (e.g., kinases) using the trifluoromethyl group as a hydrophobic anchor .
  • QSAR modeling : Correlate substituent effects (e.g., methoxy vs. ethoxy groups) with biological activity .
  • TD-DFT calculations : Predict UV-Vis spectra to guide photostability studies .

Basic: How are synthetic by-products identified and minimized?

Answer:

  • LC-MS monitoring : Detect early-stage intermediates (e.g., uncyclized precursors) using reverse-phase C18 columns .
  • By-product suppression : Add molecular sieves to absorb water during amide coupling, reducing hydrolysis .
  • Scale-up adjustments : Switch from batch to flow reactors to improve heat transfer and reduce side reactions .

Advanced: What mechanistic insights explain the trifluoromethyl group’s electronic effects?

Answer:

  • Electron-withdrawing nature : The -CF₃ group reduces electron density on the pyridine ring, confirmed by Hammett constants (σm = 0.43) .
  • Steric effects : Bulky -CF₃ influences conformation, as shown in X-ray structures of analogs .
  • Metabolic resistance : Fluorine’s low polar surface area reduces oxidative metabolism, enhancing half-life in vivo .

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